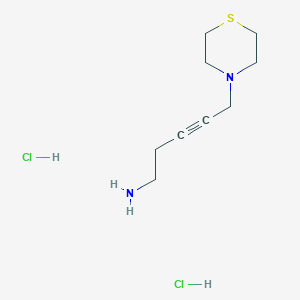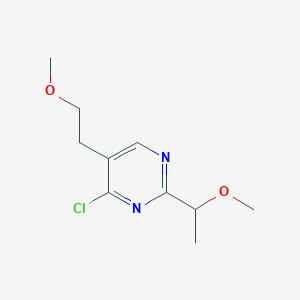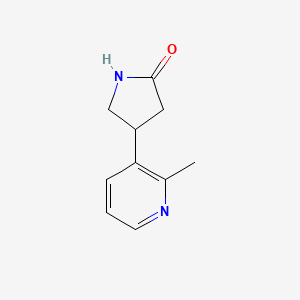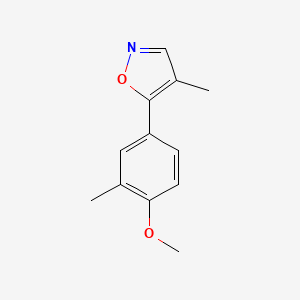
5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Metoximetil-3-metilfenil)-4-metilisoxazol es un compuesto químico conocido por sus propiedades estructurales únicas y sus aplicaciones potenciales en varios campos de la ciencia. Este compuesto presenta un anillo de isoxazol sustituido con un grupo 4-metoximetil-3-metilfenil y un grupo metilo, lo que lo convierte en un tema interesante para la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-Metoximetil-3-metilfenil)-4-metilisoxazol típicamente involucra la reacción del ácido 4-metoximetil-3-metilfenilborónico con reactivos apropiados bajo condiciones controladas. Un método común incluye el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura, que permite la formación del anillo de isoxazol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(4-Metoximetil-3-metilfenil)-4-metilisoxazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: El anillo de isoxazol puede sufrir reacciones de sustitución con varios nucleófilos y electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, las aminas y los compuestos organometálicos se emplean en condiciones específicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios isoxazoles sustituidos, óxidos y derivados reducidos, dependiendo de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
5-(4-Metoximetil-3-metilfenil)-4-metilisoxazol tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y compuestos heterocíclicos.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en diversas afecciones médicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Metoximetil-3-metilfenil)-4-metilisoxazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar inhibiendo ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-metoximetil-3-metilfenilborónico
- 5,6-Bis(4-metoximetil-3-metilfenil)piridin-2-amina
- 4-(((4-Metoxifenil)amino)metil)-N,N-dimetilbencenamina
Singularidad
5-(4-Metoximetil-3-metilfenil)-4-metilisoxazol es único debido a su patrón de sustitución específico en el anillo de isoxazol, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
5-(4-methoxy-3-methylphenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-8-6-10(4-5-11(8)14-3)12-9(2)7-13-15-12/h4-7H,1-3H3 |
Clave InChI |
RSLVQKJYFLAARS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C=NO2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





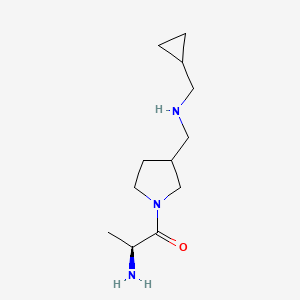


![4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794587.png)

![2-((8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)pyridin-3-amine](/img/structure/B11794605.png)
